molecular formula C18H18N6O3S2 B11054890 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11054890
M. Wt: 430.5 g/mol
InChI Key: VAAASFOOGJBRLP-UHFFFAOYSA-N
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Description

5-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrazolopyrimidine core, and a dimethoxyphenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nitrating agents, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated derivatives.

Mechanism of Action

The mechanism of action of 5-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-3-(3,4-DIMETHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves multiple molecular targets and pathways:

Properties

Molecular Formula

C18H18N6O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C18H18N6O3S2/c1-9-15(10-4-5-12(26-2)13(6-10)27-3)16-20-11(7-14(25)24(16)23-9)8-28-18-22-21-17(19)29-18/h4-7,23H,8H2,1-3H3,(H2,19,21)

InChI Key

VAAASFOOGJBRLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=C(S3)N)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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